alpha-Citromycinone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Alpha-Citromycinone (α-Cit) is a natural product that belongs to the macrolide family of antibiotics. It is produced by the bacterium Streptomyces citreus and has been found to possess potent antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative pathogens. α-Cit has been the subject of extensive scientific research due to its potential as a therapeutic agent and its unique mechanism of action.

作用机制

The mechanism of action of α-Cit is unique among macrolide antibiotics. Unlike other macrolides, which bind to the bacterial ribosome and inhibit protein synthesis, α-Cit acts by disrupting the bacterial cell membrane. This results in the leakage of intracellular contents and ultimately leads to bacterial cell death.

生化和生理效应

The biochemical and physiological effects of α-Cit have been studied extensively. In vitro studies have shown that α-Cit disrupts the bacterial cell membrane by interacting with phospholipids, resulting in the formation of pores. This leads to the leakage of intracellular contents, including nucleotides, amino acids, and ions, which ultimately leads to bacterial cell death.

实验室实验的优点和局限性

One advantage of α-Cit is its broad-spectrum antimicrobial activity, which makes it effective against a range of bacterial pathogens. However, one limitation is its low yield and the time-consuming and labor-intensive purification process required to isolate it from the culture broth.

未来方向

There are several future directions for research on α-Cit. One area of research could focus on its potential as an anti-inflammatory agent, given its promising results in preclinical studies. Another area of research could investigate its potential as a therapeutic agent for the treatment of multidrug-resistant bacterial infections. Additionally, future studies could investigate the structure-activity relationship of α-Cit and its derivatives to identify more potent and selective analogs.

合成方法

α-Cit is produced by the fermentation of S. citreus, a soil-dwelling bacterium. The isolation of α-Cit from the culture broth involves a series of purification steps, including extraction, chromatography, and crystallization. The yield of α-Cit is typically low, and the purification process is time-consuming and labor-intensive.

科研应用

α-Cit has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on its antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Other studies have investigated its potential as an anti-inflammatory agent, with promising results.

性质

CAS 编号 |

18175-58-1 |

|---|---|

产品名称 |

alpha-Citromycinone |

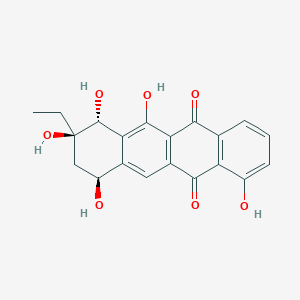

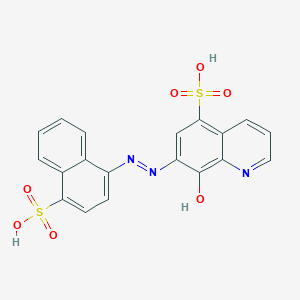

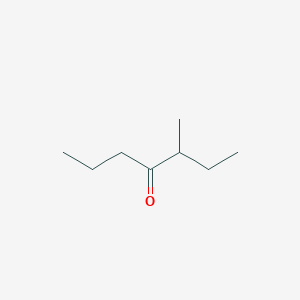

分子式 |

C20H18O7 |

分子量 |

370.4 g/mol |

IUPAC 名称 |

(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1 |

InChI 键 |

VOXQIHPGCRCAJT-NXXCRTJYSA-N |

手性 SMILES |

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

规范 SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

同义词 |

alpha-citromycinone alpha-CTN |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)